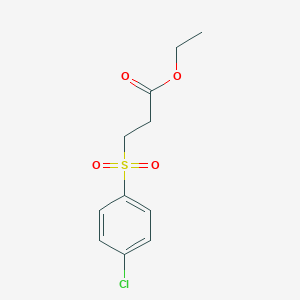
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate, also known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood. However, it is believed to act as a prodrug that undergoes metabolic activation to form reactive intermediates that covalently modify cellular proteins. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leukotrienes, and thromboxanes. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes.
Effets Biochimiques Et Physiologiques
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes, which are involved in the inflammatory response. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been extensively studied for its potential applications in medicinal chemistry. However, Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous environments. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also has limited bioavailability, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. One potential direction is the synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate derivatives that exhibit improved water solubility and bioavailability. Another potential direction is the study of the mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives. The identification of cellular targets and the elucidation of the molecular mechanisms of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may lead to the development of new drugs for the treatment of inflammatory and pain disorders. The study of the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may also provide valuable insights into their therapeutic potential.
Méthodes De Synthèse
The synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. The yield of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Applications De Recherche Scientifique
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been used to synthesize sulfonamide derivatives that exhibit antibacterial, antifungal, and antitumor activities. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.
Propriétés
Numéro CAS |
14725-83-8 |
|---|---|
Nom du produit |
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
Formule moléculaire |
C11H13ClO4S |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clé InChI |
RZYMGVKSNWALIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Synonymes |
3-(4-Chlorophenylsulfonyl)propionic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cytidine,[5-3H]](/img/structure/B77100.png)
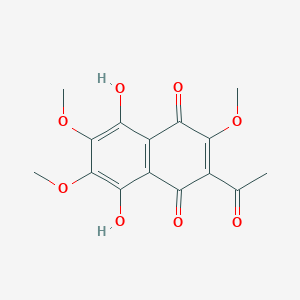
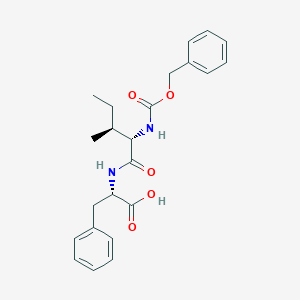
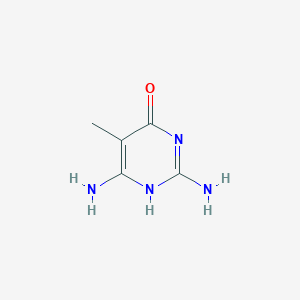


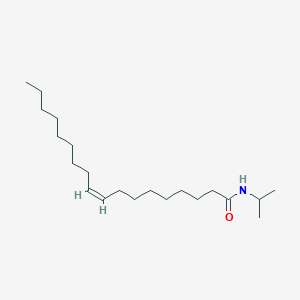

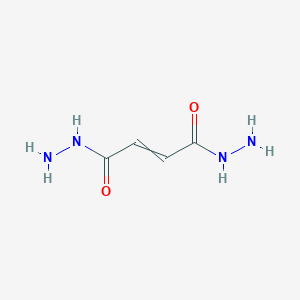
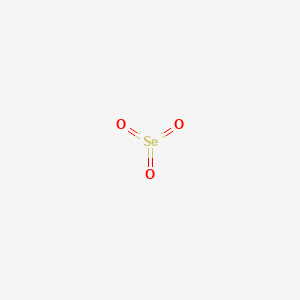
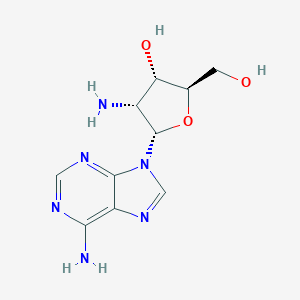
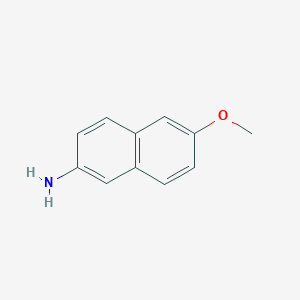
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)